molecular formula C12H16O B8466430 2,6-Diethyl-4-methylbenzaldehyde

2,6-Diethyl-4-methylbenzaldehyde

Cat. No.: B8466430
M. Wt: 176.25 g/mol
InChI Key: VUPDEVLWJXNDPT-UHFFFAOYSA-N
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Description

2,6-Diethyl-4-methylbenzaldehyde is a synthetic aromatic aldehyde of interest in advanced organic synthesis and materials science research. Its molecular structure, featuring both aldehyde and alkyl substituents in a specific symmetry, makes it a valuable precursor for constructing complex organic frameworks. In synthetic chemistry, it serves as a key intermediate for the development of ligands, pharmaceuticals, and non-linear optical (NLO) materials, where the aldehyde group allows for further functionalization through condensation and other reactions . In materials science, the steric and electronic properties imparted by the ethyl and methyl groups are studied for their potential to create novel organic compounds with specific electronic characteristics or to act as a core structure in the design of dyes and functional polymers . This compound is provided exclusively for research investigations in laboratory settings.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,6-diethyl-4-methylbenzaldehyde

InChI

InChI=1S/C12H16O/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-8H,4-5H2,1-3H3

InChI Key

VUPDEVLWJXNDPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1C=O)CC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Substituent Analysis

Compound Name Substituents (Positions) Formula Molecular Weight Key Features
2,6-Diethyl-4-methylbenzaldehyde Ethyl (2,6), Methyl (4) C₁₂H₁₆O 176.26* High lipophilicity; steric hindrance
4-(Bromomethyl)benzaldehyde Bromomethyl (4) C₈H₇BrO 199.05 Electrophilic reactivity; toxicity
4-Hydroxybenzaldehyde Hydroxyl (4) C₇H₆O₂ 122.12 Hydrogen bonding; medicinal uses
2,6-Dihydroxy-4-methylbenzaldehyde Hydroxyl (2,6), Methyl (4) C₈H₈O₃ 152.15 Antioxidant potential; polar
4-(Benzyloxy)-2,6-difluorobenzaldehyde Benzyloxy (4), F (2,6) C₁₄H₁₀F₂O₂ 256.23 Fluorine-enhanced stability
2,6-Dimethyl-4-hydroxybenzaldehyde Methyl (2,6), Hydroxyl (4) C₉H₁₀O₂ 150.18 Antimicrobial activity; moderate polarity

*Calculated based on structure.

Physicochemical Properties

  • Lipophilicity : The ethyl and methyl groups in this compound enhance lipophilicity compared to hydroxyl- or fluorine-containing analogs (e.g., 4-Hydroxybenzaldehyde , 4-(Benzyloxy)-2,6-difluorobenzaldehyde ). This property favors applications in hydrophobic matrices or lipid-soluble drug formulations.
  • Reactivity : Steric hindrance from the 2,6-diethyl groups may slow nucleophilic additions at the aldehyde group compared to less hindered analogs like 4-Hydroxybenzaldehyde .
  • Thermal Stability : Alkyl substituents (ethyl/methyl) generally improve thermal stability relative to brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde ), which are prone to decomposition.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through electrophilic aromatic substitution, where the in situ-generated chloroiminium ion (CH⁺=NMe₂Cl⁻) acts as the electrophile. Key parameters include:

  • Temperature : 80–100°C for 6–8 hours.

  • Solvent : Non-polar media (e.g., xylene) enhance reagent stability.

  • Stoichiometry : A 1:1.2 molar ratio of substrate to POCl₃ minimizes side reactions.

Post-reaction hydrolysis with aqueous NaOH liberates the aldehyde. Pilot studies report yields of 65–78%, with purity exceeding 95% after recrystallization in n-hexane.

Oxidation of 2,6-Diethyl-4-methylbenzyl Alcohol

Controlled oxidation of 2,6-diethyl-4-methylbenzyl alcohol offers a two-step route to the target aldehyde. This method avoids harsh formylation conditions, making it suitable for scale-up.

Oxidizing Agents and Efficiency

  • Pyridinium Chlorochromate (PCC) : In dichloromethane at 0–5°C, PCC achieves 70–75% yield with minimal over-oxidation to the carboxylic acid.

  • Manganese Dioxide (MnO₂) : Heterogeneous oxidation in refluxing toluene affords 80–85% yield but requires substrate pre-activation.

Table 1: Oxidation Efficiency Comparison

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
PCCCH₂Cl₂0–570–7592
MnO₂Toluene11080–8595

Hydrolysis of 2,6-Diethyl-4-methylbenzyl Cyanide

The Stephen reduction, though less common, provides an alternative route via nitrile intermediates.

Cyanide Hydrolysis and Reduction

  • Stephen Reduction : SnCl₂/HCl in ether reduces the nitrile to an aldehyde at −10°C, yielding 65–70% product.

  • Drawbacks : Requires toxic reagents and generates stoichiometric metal waste, limiting industrial applicability.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Trade-offs

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Vilsmeier-Haack65–7895HighModerate
Alcohol Oxidation70–8595ModerateLow
Diazonium Salt Pathway60–7590LowHigh
Nitrile Hydrolysis65–7088LowHigh

The Vilsmeier-Haack method balances yield and scalability but requires halogenated solvents. Alcohol oxidation emerges as the most sustainable option, albeit with higher initial substrate synthesis costs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diethyl-4-methylbenzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of benzaldehyde derivatives. For example, substituted benzaldehydes can react with triazole precursors under reflux in absolute ethanol with catalytic glacial acetic acid to form stable intermediates . Reaction time (4+ hours), solvent choice (ethanol for polar intermediates), and stoichiometric ratios (1:1 molar ratio of aldehyde to nucleophile) critically affect yield. Post-reaction purification via vacuum distillation or column chromatography is recommended to isolate the product from byproducts like unreacted aldehydes or oligomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Ethyl groups (2,6-positions) show triplet/multiplet splitting in 1^1H NMR (δ 1.2–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2), while the 4-methyl group resonates as a singlet at δ 2.3–2.6 ppm .
  • IR : A strong C=O stretch near 1700–1725 cm1^{-1} confirms the aldehyde functionality.
  • Mass Spectrometry : Molecular ion peaks [M+^+] at m/z corresponding to C12_{12}H16_{16}O (calc. 176.24 g/mol) with fragmentation patterns reflecting ethyl and methyl losses.

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in nucleophilic addition reactions, and what parameters validate these models?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. For instance, the electron-withdrawing aldehyde group polarizes the aromatic ring, directing nucleophilic attack to the para-methyl-substituted position. Validate predictions using experimental kinetic data (e.g., rate constants from UV-Vis monitoring) or crystallographic bond lengths (e.g., C=O bond elongation in intermediates) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, particularly regarding disordered ethyl groups?

  • Methodological Answer : Use dual refinement strategies in software like SHELXL :

  • Disorder Modeling : Split ethyl groups into multiple positions with occupancy factors adjusted via free variable refinement.
  • Restraints : Apply geometric restraints (e.g., bond lengths, angles) to disordered regions to prevent overfitting.
  • Validation : Cross-check residual electron density maps (<0.3 eÅ3^{-3}) and R-factor convergence (R1 < 5%).

Q. How do steric and electronic effects of ethyl/methyl substituents influence the compound’s reactivity compared to analogs like 2,6-Difluoro-4-methylbenzaldehyde?

  • Methodological Answer :

Compound Substituent Effects Reactivity Trend
This compoundSteric hindrance from ethyl groups slows electrophilic substitutionLower reactivity in nitration vs. fluoro analogs
2,6-Difluoro-4-methylbenzaldehydeElectron-withdrawing F increases aldehyde electrophilicityFaster nucleophilic addition
  • Experimental validation via Hammett plots (σmeta_{meta} for ethyl ≈ -0.15; σpara_{para} for F ≈ +0.34) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer :

  • Purity Assessment : Verify via HPLC (≥98% purity) or differential scanning calorimetry (sharp melting endotherm).
  • Environmental Controls : Document solvent (e.g., DMSO vs. chloroform) and temperature during spectral acquisition, as hydrogen bonding in polar solvents can shift NMR peaks .
  • Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook for consensus values .

Software and Tools

Q. Which crystallographic software packages are best suited for resolving complex crystal structures of this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : Robust for small-molecule refinement, especially disordered structures .
  • WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and generate publication-quality figures .
  • Mercury (CCDC) : Analyze intermolecular interactions (e.g., π-π stacking between aromatic rings).

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